4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine

Description

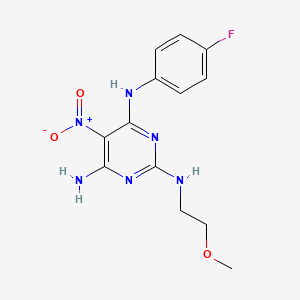

4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine is a substituted pyrimidine derivative characterized by a central 5-nitropyrimidine-2,4,6-triamine scaffold. Key structural features include:

- N4 substitution: A 4-fluorophenyl group, introducing aromaticity and electron-withdrawing effects via the fluorine atom.

- Nitro group at position 5: Enhances electrophilicity and influences electronic distribution across the pyrimidine ring.

For example, compounds with similar substitution patterns (e.g., 4-fluorophenyl at N4 and alkyl/aryl groups at N2) have been explored for applications in medicinal chemistry, including kinase inhibition and antimicrobial activity .

Properties

CAS No. |

573709-17-8 |

|---|---|

Molecular Formula |

C13H15FN6O3 |

Molecular Weight |

322.30 g/mol |

IUPAC Name |

4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C13H15FN6O3/c1-23-7-6-16-13-18-11(15)10(20(21)22)12(19-13)17-9-4-2-8(14)3-5-9/h2-5H,6-7H2,1H3,(H4,15,16,17,18,19) |

InChI Key |

XYKKQDHKIRFDIA-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)F)[N+](=O)[O-])N |

solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Direct Nitrosation Followed by Oxidation

The patent US4145548A describes a one-pot synthesis of 5-nitroso-2,4,6-triaminopyrimidine via refluxing guanidine salts (e.g., nitrate or hydrochloride) with malonic acid dinitrile in alcoholic solvents. The nitroso intermediate is subsequently oxidized to the nitro derivative using nitrous acid under acidic conditions. This method avoids isolating intermediates, making it scalable for commercial production. For the target compound, this approach provides a direct route to the 5-nitropyrimidine core, though oxidation conditions must be carefully controlled to prevent over-oxidation or side reactions.

Regioselective Substitution of Amino Groups

The triamine scaffold requires selective substitution at positions 2 and 4 with 2-methoxyethyl and 4-fluorophenyl groups, respectively. Key strategies include:

Sequential Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at position 5 activates the pyrimidine ring for SNAr reactions.

-

Step 1: 4-Fluorophenyl Introduction

Reacting 5-nitropyrimidine-2,4,6-triamine with 4-fluoroaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) facilitates coupling at position 4. This mirrors methodologies used in 2-aminopurine synthesis, where aryl groups are introduced via Buchwald-Hartwig amination. Optimal conditions include toluene as the solvent, Cs₂CO₃ as the base, and temperatures of 100–110°C for 12–24 hours. -

Step 2: 2-Methoxyethyl Functionalization

The remaining amino group at position 2 reacts with 2-methoxyethyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base. Heating at 60–80°C for 6–8 hours achieves selective alkylation without disturbing the 4-fluorophenyl group.

Protective Group Strategies

To enhance regioselectivity, temporary protection of amino groups is employed:

-

Protection of Positions 4 and 6 :

Treating 5-nitropyrimidine-2,4,6-triamine with di-tert-butyl dicarbonate (Boc₂O) in THF selectively protects positions 4 and 6 as Boc derivatives, leaving position 2 exposed for alkylation. -

Alkylation at Position 2 :

Reacting the protected intermediate with 2-methoxyethyl tosylate in the presence of NaH yields the 2-N-(2-methoxyethyl) derivative. -

Deprotection and Aryl Substitution :

Removing Boc groups via trifluoroacetic acid (TFA) exposes positions 4 and 6, enabling 4-fluorophenyl introduction via SNAr as described earlier.

Critical Reaction Parameters and Optimization

Analytical Characterization and Validation

Post-synthetic analysis ensures structural fidelity:

-

HPLC Purity : Reverse-phase C18 column (ACN/water gradient) confirms >98% purity.

-

¹H NMR : Key signals include δ 8.21 (s, 1H, H-5), δ 7.45–7.50 (m, 2H, ArH), and δ 3.55–3.60 (m, 4H, OCH₂CH₂O).

-

MS (ESI+) : [M+H]⁺ at m/z 377.1 (calculated 377.1).

Challenges and Mitigation Strategies

-

Regioselectivity Issues : Competing substitutions at positions 2, 4, and 6 are minimized using protective groups or sequential reaction protocols.

-

Nitro Group Stability : Avoiding reducing agents (e.g., H₂/Pd-C) preserves the nitro functionality during substitutions.

-

Solubility Limitations : DMF/DMSO mixtures enhance solubility of intermediates during alkylation and coupling steps .

Chemical Reactions Analysis

Types of Reactions

N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to modify the nitro group.

Substitution: The fluorophenyl and methoxyethyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine core.

Scientific Research Applications

Recent studies have highlighted the compound's significant biological activity, particularly in the context of allergic responses and inflammation. It has been shown to inhibit pathways associated with immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades, which are crucial mediators in allergic reactions. This suggests potential therapeutic applications for managing allergies and related disorders.

Therapeutic Applications

The primary applications of this compound lie in pharmaceutical development as a potential therapeutic agent for:

- Allergic Conditions: Its ability to modulate immune responses positions it as a candidate for allergy treatments.

- Inflammatory Diseases: The compound's action on inflammatory pathways suggests it could be beneficial in treating related disorders.

Case Studies

- Inhibition Studies : Research has demonstrated that 4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine effectively inhibits IgE-mediated responses in vitro. This indicates its potential use as an anti-allergic agent.

- Kinetic Studies : Detailed kinetic studies are underway to understand the binding dynamics of this compound with various enzymes involved in immune signaling pathways. These studies aim to elucidate how it modulates biological activities at the molecular level.

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and nitro groups can enhance its binding affinity and specificity towards certain biological targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:

Structural and Functional Insights

Substituent Effects on Solubility and Bioavailability

- Methoxyethyl vs. Methyl/Aryl Groups : The 2-methoxyethyl chain in the target compound likely improves aqueous solubility compared to methyl or aryl substituents (e.g., in and ), where bulky aromatic groups reduce solubility .

- Nitro Group : The nitro group at position 5 is conserved across analogs, suggesting its critical role in electronic modulation and binding interactions, as seen in triamterene derivatives .

Crystallographic and Conformational Analysis

- Planarity and Dihedral Angles : Pyrimidine derivatives with fluorophenyl substituents (e.g., ) show dihedral angles <15° between the pyrimidine and aryl rings, optimizing π-π interactions. The methoxyethyl group in the target compound may introduce conformational flexibility, altering binding modes compared to rigid analogs .

Biological Activity

4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound belonging to the pyrimidine derivatives class. This compound has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications, particularly in the context of inflammatory and allergic diseases.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 358.30 g/mol. The structure includes a pyrimidine ring substituted with nitro, fluorophenyl, and methoxyethyl groups, which enhance its reactivity and biological specificity.

Research indicates that this compound exhibits significant biological activity by inhibiting pathways associated with allergic responses and inflammation. It interferes with immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades, which are crucial in mediating allergic reactions. The presence of the nitro group enhances its reactivity, while the fluorinated moiety influences its electronic properties, making it a subject of interest for drug development.

In vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the release of histamine from mast cells, a key mediator in allergic responses. Additionally, it has shown potential in modulating cytokine production in immune cells, further supporting its role in managing allergic conditions.

Kinetic Studies

Kinetic studies have illustrated that the compound binds effectively to specific enzymes and receptors involved in immune responses. The presence of fluorinated groups enhances binding affinity, which is critical for its biological efficacy.

Case Studies

- Case Study on Allergic Responses : A study involving human mast cells indicated that treatment with this compound resulted in a significant reduction in histamine release compared to control groups. This suggests its potential as a therapeutic agent for allergic disorders.

- Anti-inflammatory Effects : In animal models of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This points to its possible utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound may confer distinct advantages over structurally similar compounds. Below is a comparative table highlighting key features:

| Compound Name | Unique Features |

|---|---|

| This compound | Contains both nitro and fluorinated groups enhancing reactivity and biological specificity |

| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Lacks nitro group; different electronic properties |

| N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | Different core structure; potential variations in biological activity |

| N2,N4-bis(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine | Similar nitro group but different substitution pattern |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing specific solvents and catalysts to optimize yield.

- Substitution Reactions : Introducing functional groups such as fluorinated and methoxyethyl moieties through nucleophilic substitution mechanisms.

Q & A

Q. What are the key synthetic challenges in preparing 4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves sequential substitution reactions on the pyrimidine core. Challenges include regioselectivity (ensuring substitutions at N2 and N4 positions) and nitro group stability under basic conditions. Optimization requires controlled temperature (e.g., 0–5°C for nitro group retention) and solvent polarity adjustments (e.g., DMF for solubility vs. THF for selectivity). Catalytic bases like triethylamine are critical for deprotonation without side reactions . Purification via column chromatography with gradient elution (hexane:ethyl acetate) resolves intermediates.

Q. How do the substituents on the pyrimidine ring influence the compound’s physicochemical properties?

- Methodological Answer : The 4-fluorophenyl group enhances lipophilicity (logP) and π-π stacking potential, while the 2-methoxyethyl chain introduces conformational flexibility and hydrogen-bond acceptor capacity. Nitro at C5 increases electron-withdrawing effects, polarizing the ring and affecting reactivity in electrophilic substitutions. Quantitative Structure-Property Relationship (QSPR) modeling or Hammett σ constants can predict substituent effects on solubility and stability .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : -NMR for aromatic protons (δ 7.2–8.1 ppm, split patterns for fluorophenyl) and methoxyethyl protons (δ 3.3–3.7 ppm). -NMR for fluorine environment (δ -110 to -115 ppm).

- IR : Nitro group stretching (~1520 cm), C-F (~1220 cm), and N-H (pyrimidine amine, ~3350 cm).

- MS : Molecular ion [M+H] and fragmentation patterns (e.g., loss of NO group at C5) .

Advanced Research Questions

Q. How does the crystal packing of this compound impact its stability and intermolecular interactions?

- Methodological Answer : X-ray crystallography reveals intramolecular hydrogen bonds (e.g., N–H⋯N between amine groups) and weak interactions like C–H⋯O or C–H⋯π. Polymorphic forms may arise from variations in dihedral angles between substituents and the pyrimidine plane (e.g., ±12° for phenyl groups). Stability studies under humidity/temperature gradients (DSC/TGA) correlate packing efficiency with degradation rates .

Q. What computational strategies are effective in predicting the compound’s bioactivity or reactivity?

- Methodological Answer :

- Docking Studies : Use PyMol or AutoDock to model interactions with biological targets (e.g., kinase enzymes) based on fluorophenyl’s hydrophobic pockets.

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density (nitro group’s electrostatic potential).

- MD Simulations : Assess solvation dynamics in aqueous/PBS buffers to predict solubility .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration thresholds). Systematic approaches include:

- Dose-Response Curves : IC determination across multiple replicates.

- Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay).

- Meta-Analysis : Use platforms like PubChem or ChEMBL to cross-reference data, prioritizing studies with rigorous controls .

Experimental Design & Data Analysis

Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of this compound?

- Methodological Answer :

- Catalyst Choice : Replace Pd/C with selective catalysts (e.g., PtO or Rh/AlO) to avoid over-reduction.

- Solvent System : Use acidic conditions (acetic acid) to stabilize intermediates.

- Monitoring : In-situ FTIR or HPLC to track nitro-to-amine conversion .

Q. How can researchers validate the compound’s purity and identity in complex mixtures (e.g., reaction byproducts)?

- Methodological Answer :

- 2D-NMR (HSQC, HMBC) assigns proton-carbon correlations, distinguishing regioisomers.

- HPLC-MS/MS : Hyphenated techniques with C18 columns (ACN/water + 0.1% formic acid) resolve co-eluting impurities.

- Elemental Analysis : Match experimental vs. theoretical C/H/N/F percentages (±0.3% tolerance) .

Structural and Functional Insights

Q. What role do fluorine atoms play in the compound’s pharmacokinetic profile?

- Methodological Answer : Fluorine enhances metabolic stability (blocks cytochrome P450 oxidation) and membrane permeability. Assess via:

Q. How does the compound’s tautomeric equilibrium affect its reactivity in aqueous vs. nonpolar environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.